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molecular formula C16H19NO3 B8382807 Ethyl 1-isopropyl-5-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 1-isopropyl-5-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B8382807
M. Wt: 273.33 g/mol
InChI Key: YKGYDVLYJZFULK-UHFFFAOYSA-N
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Patent
US07964727B2

Procedure details

A mixture of 2-(isopropylamino)-6-methylbenzaldehyde (22.4 g, 127 mmol, step 2 in preparation 2), diethyl malonate (22.3 g, 139 mmol), piperidine (1.29 g, 15.2 mmol), and benzoic acid (572 mg, 4.7 mmol) in benzene (500 mL) was refluxed with stirring for 4 days. After cooling to room temperature, the solvent was removed in vacuo. The residue was chromatographed on a column of silica gel eluting with ethyl acetate/hexane (1:15˜1:2) to give 19.6 g (57%) of the title compound as a yellow solid.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
572 mg
Type
catalyst
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:6]=1[CH2:12]O)([CH3:3])[CH3:2].[C:14](OCC)(=[O:21])[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17].N1CCCCC1>C1C=CC=CC=1.C(O)(=O)C1C=CC=CC=1>[CH:1]([N:4]1[C:5]2[C:6](=[C:7]([CH3:11])[CH:8]=[CH:9][CH:10]=2)[CH:12]=[C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:14]1=[O:21])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
22.4 g
Type
reactant
Smiles
C(C)(C)NC1=C(C(=CC=C1)C)CO
Name
Quantity
22.3 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
1.29 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
572 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a column of silica gel eluting with ethyl acetate/hexane (1:15˜1:2)

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(C)(C)N1C(C(=CC2=C(C=CC=C12)C)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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